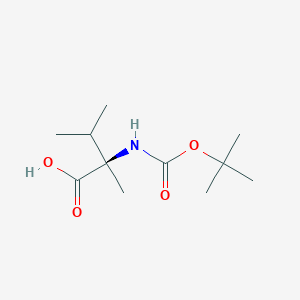

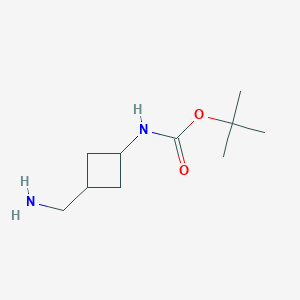

Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate involves complex reactions, such as the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, utilizing Strecker reaction products and CSIC reaction under Et3N-mediated conditions (Dobrydnev et al., 2018). Another approach includes the asymmetric synthesis of related compounds from sorbic acid, demonstrating the versatility and complexity of synthetic routes for such molecules (Brambilla et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through techniques such as X-ray diffraction, providing insight into the three-dimensional arrangement of atoms and the stereochemistry critical for understanding their chemical behavior (Dobrydnev et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, such as the CSIC reaction leading to the formation of 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, showcasing their reactivity and potential for synthesis of diverse chemical entities (Dobrydnev et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate plays a significant role in organic synthesis. For example, it has been used in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, showcasing its utility in creating complex chemical structures (Dobrydnev et al., 2018).

Catalytic Applications

- It is also used as a catalyst in certain chemical reactions. For instance, an amino-functionalized imidazolium ionic liquid, which includes a boc-amino group, has been developed as an efficient catalyst for the acetylation of alcohols, phenols, and amines (Chaubey & Mishra, 2020).

Structural Analysis and Conformation Studies

- In structural biology and chemistry, derivatives of methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate are used to analyze molecular conformations and structures. For example, the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester has been studied through crystallography and computational methods, contributing to our understanding of peptide behavior and structure (Ejsmont et al., 2007).

Peptide Synthesis

- This compound is significant in peptide synthesis, where it is used as a building block. For example, it has been involved in the synthesis of various peptides with potential pharmacological applications, demonstrating its importance in drug discovery and development (Popp et al., 2016).

Carbohydrate Chemistry

- In carbohydrate chemistry, derivatives of this compound have been used to develop new methods for synthesizing complex sugar structures. These methods have applications in understanding and synthesizing biologically significant molecules (Horton & Liav, 1972).

Propiedades

IUPAC Name |

methyl 2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6S/c1-13(2,3)20-12(16)14-10(11(15)19-4)9-5-7-21(17,18)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGAHYUHOCOXTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)

![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)